18-Oxo-18-vinylprogesterone

描述

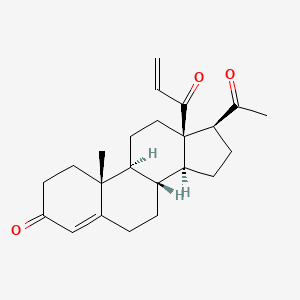

18-Oxo-18-vinylprogesterone (18OVP) is a synthetic progesterone derivative characterized by the substitution of a hydroxyl group at the C18 position with an oxo-vinyl moiety. This structural modification distinguishes it from endogenous progesterone and imparts unique pharmacological properties. 18OVP has been extensively studied for its role in modulating the human mineralocorticoid receptor (hMR), where it acts as a potent agonist .

属性

分子式 |

C23H30O3 |

|---|---|

分子量 |

354.5 g/mol |

IUPAC 名称 |

(8R,9S,10R,13R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enoyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H30O3/c1-4-21(26)23-12-10-19-17(20(23)8-7-18(23)14(2)24)6-5-15-13-16(25)9-11-22(15,19)3/h4,13,17-20H,1,5-12H2,2-3H3/t17-,18-,19+,20+,22+,23+/m1/s1 |

InChI 键 |

AUMQJXSAXJIYEL-SZAWYWIZSA-N |

手性 SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C(=O)C=C |

规范 SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C(=O)C=C |

同义词 |

18-OV-progesterone 18-OVP 18-oxo-18-vinylprogesterone |

产品来源 |

United States |

相似化合物的比较

Key Features:

- Chemical Structure : The oxo-vinyl group at C18 replaces the methyl group found in progesterone, altering receptor interaction dynamics.

- Receptor Affinity : 18OVP binds to the hMR with an affinity comparable to progesterone but retains agonist activity even in mutant receptors (e.g., N770A), unlike progesterone, which exhibits antagonism in such contexts .

- Functional Activity : The compound induces luciferase activity in hMR with an ED50 of ~5 × 10<sup>−8</sup> M, similar to wild-type receptor responses, and is antagonized by progesterone and RU26752 at high concentrations (10<sup>−5</sup> M) .

18OVP serves as a critical tool for investigating hMR signaling pathways and mutagenesis studies, particularly in understanding how specific residues (e.g., Asn770) influence ligand-receptor interactions .

Comparison with Similar Compounds

Progesterone

Structural Differences :

Table 1: Structural and Functional Comparison with Progesterone

| Parameter | 18-Oxo-18-vinylprogesterone | Progesterone |

|---|---|---|

| C18 Substituent | Oxo-vinyl | Methyl |

| hMR Binding (ED50) | ~5 × 10<sup>−8</sup> M | Similar affinity |

| Agonist/Antagonist | Agonist (even in N770A) | Antagonist in mutants |

| Antagonism by RU26752 | Yes | Yes |

17-Hydroxyprogesterone Caproate (17-OHPC)

Structural Differences :

- 17-OHPC features a 17α-hydroxy group and a caproate ester, unlike 18OVP’s C18 modifications.

- Therapeutic Use : 17-OHPC is used clinically to prevent preterm birth, whereas 18OVP remains a research tool for hMR studies .

- Stability : Compounded 17-OHPC formulations face challenges in preservative omission and container compatibility, though similar studies for 18OVP are lacking .

18-Oxocortisol and 18-Hydroxycortisol

Structural Similarities :

- Both compounds have 18-oxygenated modifications but differ in backbone structure (cortisol vs. progesterone derivatives).

- Biological Role: These steroids are biomarkers for primary aldosteronism (PA), with 18-oxocortisol levels <6.1 ng/dL distinguishing bilateral adrenal hyperplasia from aldosterone-producing adenomas .

Table 2: Diagnostic vs. Pharmacological Roles

| Compound | Primary Role | Clinical/Research Relevance |

|---|---|---|

| 18-Oxocortisol | PA biomarker | Subtype differentiation in PA |

| 18OVP | hMR agonist | Mechanistic studies of hMR mutants |

18-Hydroxy-11-deoxycorticosterone (18-OH-DOC)

Structural Features :

Structural Modifications :

- Medroxyprogesterone acetate includes a 6α-methyl group and a 17-acetate, enhancing metabolic stability and receptor selectivity compared to 18OVP’s C18 modifications .

- Impurity Profiles : Derivatives like (5β)-4,5-dihydro medroxyprogesterone 17-acetate highlight the impact of structural changes on purity and activity .

RU26752

Functional Contrast :

- RU26752 is a steroidal antagonist of hMR, blocking 18OVP-mediated transactivation in mutant receptors, despite sharing partial structural homology with progesterone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。